Welcome to the BenchChem Online Store!
molecular formula C16H36N2 B8711115 2,2,12-Trimethyltridecane-1,11-diamine CAS No. 74926-27-5

2,2,12-Trimethyltridecane-1,11-diamine

Cat. No. B8711115
M. Wt: 256.47 g/mol
InChI Key: NLXRGHSNLCETNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04506099

Procedure details

75 g of a 25% aqueous ammonia solution are placed together with 10 g of Raney nickel and 20 ml of 1N aqueous NaOH as well as 52.2 g (0.2 mol) of 3,3-dimethyl-12- isopropyl-1-aza-1,5,9-cyclododecatriene into an autoclave with magnetic stirrer. After the reaction mixture has been heated to 175° C., hydrogen gas is injected up to a total pressure of 50 bar. After a reaction time of 9 hours, the mixture is cooled and distilled. There is obtained 65% of the theoretical yield of 1-isopropyl-10,10-dimethyl-1,11-diaminoundecane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3-dimethyl-12- isopropyl-1-aza-1,5,9-cyclododecatriene
Quantity
52.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][C:3]1([CH3:18])[CH2:14][CH:13]=[CH:12][CH2:11][CH2:10][CH:9]=[CH:8][CH2:7][CH:6]([CH:15]([CH3:17])[CH3:16])[N:5]=[CH:4]1.[H][H]>[Ni].[OH-].[Na+]>[CH:15]([CH:6]([NH2:1])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:3]([CH3:18])([CH3:2])[CH2:4][NH2:5])([CH3:17])[CH3:16] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
3,3-dimethyl-12- isopropyl-1-aza-1,5,9-cyclododecatriene
Quantity
52.2 g
Type
reactant
Smiles
CC1(C=NC(CC=CCCC=CC1)C(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After a reaction time of 9 hours, the mixture is cooled
Duration
9 h
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(CCCCCCCCC(CN)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.